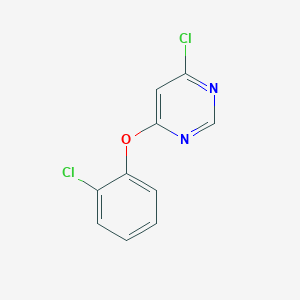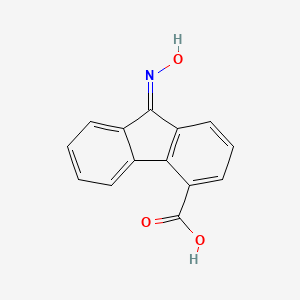![molecular formula C15H20F6IN B14121435 [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide](/img/structure/B14121435.png)
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide is a chemical compound known for its unique structural features and significant applications in various fields. The compound consists of a phenyl ring substituted with two trifluoromethyl groups at the 3 and 5 positions, a methyl group, and a triethylazanium iodide moiety. This combination of functional groups imparts distinctive chemical properties to the compound, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-bis(trifluoromethyl)benzyl bromide with triethylamine in the presence of a suitable solvent, followed by the addition of iodine to form the iodide salt. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl ring’s trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide has diverse applications in scientific research:
Mechanism of Action
The mechanism by which [[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to specific biological or chemical outcomes .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization and preparation of zwitterionic salts.
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives: Known for their antimicrobial properties.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A privileged motif for catalyst development.
Uniqueness
[[3,5-Bis(trifluoromethyl)phenyl]methyl]triethylazanium iodide stands out due to its combination of trifluoromethyl groups and triethylazanium iodide moiety, which imparts unique chemical and physical properties. This distinct structure enhances its versatility and effectiveness in various applications compared to similar compounds.
Properties
Molecular Formula |
C15H20F6IN |
|---|---|
Molecular Weight |
455.22 g/mol |
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl-triethylazanium;iodide |
InChI |
InChI=1S/C15H20F6N.HI/c1-4-22(5-2,6-3)10-11-7-12(14(16,17)18)9-13(8-11)15(19,20)21;/h7-9H,4-6,10H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
PKAIMAABGCIVGW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](CC)(CC)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2~{S},4~{S},6~{R})-2-[(2~{S},3~{R},5~{S},6~{R})-3,5-bis(methylamino)-2,4,6-tris(oxidanyl)cyclohexyl]oxy-6-methyl-4-oxidanyl-oxan-3-one](/img/structure/B14121362.png)
![N-[(5-methylfuran-2-yl)methyl]pyridin-2-amine](/img/structure/B14121380.png)

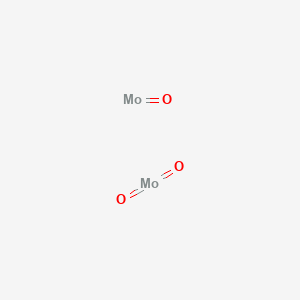

![(1R,9S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one;hydrochloride](/img/structure/B14121394.png)
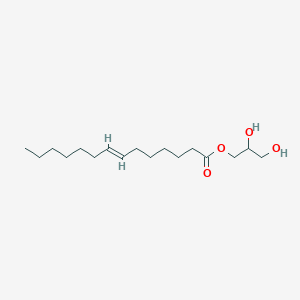
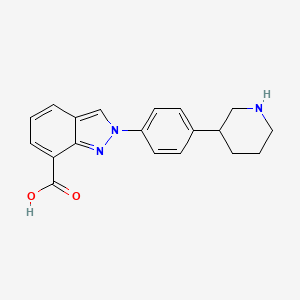
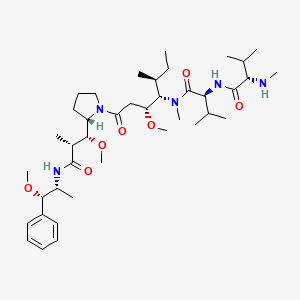
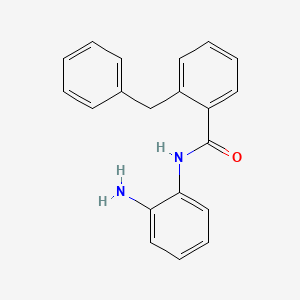
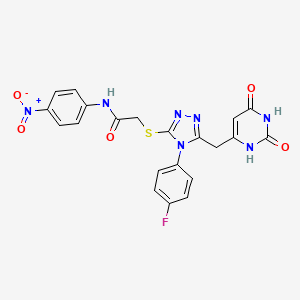
![(1-Ethyl-5-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14121428.png)
